
1-chloro-6,7,8-trifluoroisoquinoline
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Overview
Description
1-chloro-6,7,8-trifluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, such as this compound, have garnered significant attention due to their unique biological activities and useful physical properties .
Preparation Methods
The synthesis of 1-chloro-6,7,8-trifluoroisoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine atoms onto the isoquinoline ring. This can be done via cyclization of a precursor bearing a pre-fluorinated benzene ring or through the simultaneous installation of an isoquinoline framework and a fluorine substituent . Industrial production methods often utilize catalytic processes and high-yield reactions to ensure the efficient production of this compound .
Chemical Reactions Analysis
1-chloro-6,7,8-trifluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
Common reagents used in these reactions include phosphoryl chloride, hydrochloric acid, and various organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-chloro-6,7,8-trifluoroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Fluorinated isoquinolines are investigated for their potential use in pharmaceuticals due to their unique bioactivities.
Mechanism of Action
The mechanism of action of 1-chloro-6,7,8-trifluoroisoquinoline involves its interaction with molecular targets and pathways within cellsThe exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-chloro-6,7,8-trifluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
- 6-trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-trifluoroquinoline
- 4-fluoroisoquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct reactivity and applications .
Properties
IUPAC Name |
1-chloro-6,7,8-trifluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3N/c10-9-6-4(1-2-14-9)3-5(11)7(12)8(6)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUODQOZRUFXOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(C(=C(C=C21)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369279-15-1 |
Source
|
Record name | 1-chloro-6,7,8-trifluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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